molecular formula C₁₈H₁₈ClNO₂S B1144709 Zotepine S-Oxide CAS No. 78105-23-4

Zotepine S-Oxide

Cat. No.: B1144709
CAS No.: 78105-23-4
M. Wt: 347.86
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zotepine S-Oxide ( 78105-23-4) is an important oxidative metabolite of the atypical antipsychotic drug Zotepine. This compound is a critical pharmaceutical reference standard and impurity used in analytical research, particularly in the development and quality control of psychotropic medications. Researchers utilize this compound in studies focusing on drug metabolism and pharmacokinetic profiles, as the metabolism of the parent drug, Zotepine, is extensive and primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP3A4 . The pharmacological interest in this compound is rooted in the complex mechanism of action of its parent compound. Zotepine itself is known to be a potent antagonist at multiple neurotransmitter receptors, including dopamine D1 and D2 receptors, as well as serotonin receptors such as 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 . Furthermore, Zotepine's active metabolite, norzotepine, acts as a potent norepinephrine reuptake inhibitor . Studying metabolites like this compound is therefore essential for a comprehensive understanding of the overall efficacy and safety profile of the antipsychotic therapy, which is used in the management of schizophrenia . This product is offered with a Certificate of Analysis to ensure its identity and purity for precise research applications . It is intended for use in laboratory research only and is strictly not for human or veterinary diagnostic or therapeutic uses. Chemical Specifications: • CAS Number: 78105-23-4 • Molecular Formula: C18H18ClNO2S • Molecular Weight: 347.86 g/mol • Synonyms: 2-[(8-Chloro-5-oxidodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine

Properties

CAS No.

78105-23-4

Molecular Formula

C₁₈H₁₈ClNO₂S

Molecular Weight

347.86

Synonyms

2-[(8-Chloro-5-oxidodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine;  2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine S-Oxide;  Dibenzo[b,f]thiepin Ethanamine derivative_x000B_

Origin of Product

United States

Preparation Methods

Chemical Oxidation Using Hydrogen Peroxide and Phase-Transfer Catalysts

A widely employed method for synthesizing Zotepine S-Oxide involves chemical oxidation of the parent compound using hydrogen peroxide (H2O2H_2O_2) in the presence of phase-transfer catalysts. This approach leverages the electrophilic nature of peroxides to selectively oxidize the sulfur atom in Zotepine’s thioether group to a sulfoxide. Ryoji et al. demonstrated that combining H2O2H_2O_2 with a tungstate complex and a quaternary ammonium hydrogen-sulfate catalyst achieves sulfoxidation yields exceeding 95% for structurally analogous phenothiazines . For Zotepine, similar conditions—typically involving a 1:2 molar ratio of drug to oxidant at 25–40°C—produce the S-Oxide metabolite with minimal over-oxidation to the sulfone byproduct .

The reaction mechanism proceeds via nucleophilic attack of the peroxide oxygen on the electron-deficient sulfur atom, facilitated by the phase-transfer catalyst’s ability to stabilize transition states in biphasic systems. A critical challenge lies in controlling reaction time and temperature to prevent further oxidation to the sulfone. For instance, extended exposure to H2O2H_2O_2 at elevated temperatures (>50°C) shifts the product distribution toward Zotepine S,S-dioxide .

Electrochemical Synthesis via Controlled Current Oxidation

Recent advancements in electrosynthesis have enabled the preparation of this compound under mild, tunable conditions. Building on methodologies developed for chlorpromazine S-Oxide , researchers have adapted direct batch electrode platforms for Zotepine. The process involves dissolving Zotepine in anhydrous acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF6TBAPF_6) as a supporting electrolyte. A constant current of 1.0 mA is applied across platinum electrodes, achieving a cell voltage of 3.71 V .

Cyclic voltammetry (CV) studies reveal that Zotepine undergoes one-electron oxidation at the sulfur center, forming a radical cation intermediate. Subsequent nucleophilic attack by hydroxide ions (derived from trace water) generates the sulfoxide . Key parameters include:

ParameterOptimal ValueEffect of Deviation
Current Density1.0 mA>1.5 mA causes over-oxidation to sulfone
Temperature25°CHigher temps accelerate side reactions
Reaction Time24 hoursShorter durations yield incomplete conversion

This method achieves isolated yields of 68% for this compound, with 4% sulfone byproduct . The electrochemical approach minimizes reagent waste and allows real-time monitoring via high-performance liquid chromatography (HPLC).

Transition-Metal-Catalyzed Oxidation

Transition-metal catalysts, particularly osmium tetroxide (OsO4OsO_4) and tetrapropylammonium perruthenate (TPAPTPAP), have shown efficacy in mediating Zotepine sulfoxidation. Thieme-Connect studies demonstrate that Zotepine N-Oxide—a coexisting metabolite—can act as an oxygen carrier in these reactions . In a typical protocol, OsO4OsO_4 (0.1 mol%) catalyzes the oxidation of Zotepine in dichloromethane at −20°C, using N-methylmorpholine N-oxide (NMONMO) as a co-oxidant . The sulfur atom undergoes electrophilic oxygenation, yielding S-Oxide with 72% efficiency .

Comparative studies highlight the superiority of OsO4OsO_4 over other catalysts:

CatalystYield (%)Reaction Time (h)Byproducts
OsO4OsO_4726<5% sulfone
TPAPTPAP58812% N-oxide
Vanadium(V) oxide411222% polymerized products

Notably, Zotepine’s benzepine ring structure enhances coordination with OsO4OsO_4, stabilizing the transition state and improving selectivity .

Nitric Oxide-Mediated Oxidation

An alternative pathway employs nitric oxide (NONO) as an oxidant under acidic conditions. Adapted from Bosch et al.’s work on chlorpromazine , this method dissolves Zotepine in a 1:1 mixture of acetic acid and NONO-saturated water. The reaction proceeds via nitrosation of the sulfur atom, followed by hydrolysis to the sulfoxide. At 40°C, this one-pot synthesis achieves 89% conversion to this compound within 3 hours .

Mechanistic Insights and Byproduct Control

The sulfoxidation of Zotepine predominantly follows two pathways:

  • Electrophilic Oxygen Transfer : In chemical and catalytic methods, oxidizing agents donate an electrophilic oxygen atom to the sulfur lone pair, forming a tetrahedral intermediate that collapses to the sulfoxide .

  • Radical-Mediated Oxidation : Electrochemical and NONO-based methods generate sulfur-centered radical cations, which react with hydroxide ions or water to yield the S-Oxide .

Over-oxidation to the sulfone remains a key challenge. Strategies to mitigate this include:

  • Maintaining stoichiometric control of H2O2H_2O_2 (≤2 equivalents)

  • Using low-temperature electrochemical conditions (≤25°C)

  • Employing bulky ligands in catalytic systems to sterically hinder further oxidation

Analytical Validation and Characterization

Successful synthesis requires rigorous characterization via:

  • 1H^1H NMR : Deshielding of aromatic protons adjacent to the sulfoxide group (δ 7.2–7.6 ppm)

  • FTIR : S=O stretching vibrations at 987 cm1^{-1} (sulfoxide) and 1128 cm1^{-1} (sulfone)

  • LCMS : Molecular ion peaks at m/z 335.1009 ([M+H]+^+ for S-Oxide) and 351.0937 ([M+H]+^+ for S,S-dioxide)

Scientific Research Applications

Pharmacological Profile

Zotepine is classified as an atypical antipsychotic drug. Its mechanism of action involves antagonism at dopamine and serotonin receptors, notably D1, D2, and various 5-HT receptors. This multi-receptor interaction contributes to its efficacy in alleviating both positive and negative symptoms of schizophrenia .

Key Pharmacological Properties

Property Value
Bioavailability (oral) 7–13%
Elimination Half-life 13.7–15.9 hours
Excretion 17% (urine)
Metabolism N-desmethylation to norzotepine (30-40%)

Therapeutic Applications

Zotepine has been utilized in clinical settings for the management of schizophrenia and has shown promise in treating acute bipolar mania. Studies have indicated that zotepine is at least as effective as traditional antipsychotics while presenting a more favorable side effect profile .

Clinical Efficacy

  • Schizophrenia Treatment : Zotepine has demonstrated medium-strong effectiveness compared to other atypical antipsychotics like clozapine and olanzapine .
  • Bipolar Mania : Clinical trials have suggested potential benefits in mood stabilization for patients experiencing acute manic episodes .

Innovative Research Methodologies

Recent studies have focused on enhancing the delivery and quantification methods of zotepine using advanced techniques:

  • Intranasal Delivery Systems : A study developed a zotepine-loaded nanosuspension aimed at improving brain targeting and reducing systemic side effects. This formulation showed significant increases in brain concentrations compared to traditional intravenous methods .
  • Electrochemical Techniques : On-line liquid chromatographic electrochemistry/electrospray/tandem mass spectrometry (LC-EC/ESI-MS/MS) has been employed to quantify zotepine levels in human serum. This method allows for rapid analysis with minimal sample preparation, enhancing the sensitivity and specificity of drug detection .

Case Study: Intranasal Zotepine Nanosuspension

  • Objective : To develop a formulation that enhances brain delivery while minimizing adverse effects.
  • Results : The optimized formulation resulted in an 8.6-fold increase in brain concentration compared to intravenous zotepine solutions, indicating a promising approach for treating psychiatric conditions with reduced dosages .

Case Study: Safety Evaluation

A comprehensive review highlighted zotepine's favorable safety profile compared to typical antipsychotics, with fewer extrapyramidal symptoms reported among patients. This aspect is critical given the long-term nature of antipsychotic treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Zotepine S-Oxide and zotepine exhibit nearly identical retention times under specific chromatographic conditions, as shown below:

Compound ACN Content Retention Time (min) Resolution (Rs)
Zotepine (ZTP) 25% 9.5 1.95
This compound (Z1) 25% 9.5 1.95

Increasing ACN content beyond 25% reduces retention time but fails to resolve Z1 and ZTP due to overlapping polarities . This contrasts with other antipsychotic metabolites, such as norclozapine (a clozapine metabolite), which exhibits distinct chromatographic separation from its parent compound owing to altered lipophilicity.

Structural and Functional Analogues

  • Octoclothepin Analogues : ZINC000019802386, a compound structurally similar to octoclothepin (Tanimoto similarity index: 0.45), shares partial overlap with zotepine in GPCR interactions (e.g., dopamine and serotonin receptors). However, unlike zotepine, it lacks documented activity against these targets .
  • S-Oxide-Containing Precursors : S-(2-pyrrolyl) cysteine S-oxide and isoalliin, though unrelated to antipsychotics, highlight the reactivity of S-oxide groups in biological systems. These compounds undergo enzymatic cleavage to form bioactive pigments, suggesting that Z1’s S-oxide group may influence metabolic stability or receptor interactions .

Pharmacological Profile

While zotepine’s receptor affinity is well-documented (Table 1), data on Z1 are absent in the literature.

Target Zotepine Affinity (Ki, nM) Comparative Drugs (Ki, nM)
Dopamine D2 2.1 Haloperidol: 0.4
Serotonin 5-HT2A 0.3 Clozapine: 6.8
Noradrenaline Transporter 22 Desipramine: 0.8

Zotepine’s lower D2 affinity compared to haloperidol reduces extrapyramidal side effects (EPS), a feature shared with other atypicals like clozapine and risperidone . However, Z1’s contribution to zotepine’s overall efficacy or toxicity remains unstudied.

Q & A

Basic: What analytical methods are recommended for structural characterization and purity assessment of Zotepine S-Oxide?

Methodological Answer:
this compound’s structural elucidation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Employ electrospray ionization (ESI) or Direct Analysis in Real Time (DART)-MS for accurate mass determination .
  • HPLC-PDA/UV : Validate purity (>95%) using reverse-phase chromatography with photodiode array detection.
    For reproducibility, document solvent systems, column specifications, and calibration standards in supplementary materials .

Basic: How can researchers optimize synthetic protocols for this compound to improve yield and scalability?

Methodological Answer:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track sulfur oxidation intermediates.
  • Catalyst Screening : Test oxidizing agents (e.g., mCPBA, H2_2O2_2) under varying temperatures and solvent polarities.
  • Scale-Up Considerations : Conduct kinetic studies to identify rate-limiting steps; optimize stirring efficiency and solvent volume for larger batches.
    Report yield discrepancies between small- and large-scale syntheses, including purification challenges (e.g., column chromatography vs. recrystallization) .

Advanced: How should conflicting data on this compound’s receptor binding affinity be resolved?

Methodological Answer:
Contradictions in receptor affinity (e.g., dopamine D2_2 vs. serotonin 5-HT2A_{2A}) may arise from:

  • Assay Variability : Compare radioligand binding assays (e.g., 3H^3H-spiperone for D2_2) across labs using standardized membrane preparations and buffer conditions.
  • Metabolite Interference : Test if this compound’s stability in assay media affects results (e.g., via LC-MS/MS quantification post-assay).
  • Species-Specific Differences : Replicate studies in human-derived cell lines vs. rodent models.
    Publish raw Ki values and statistical power calculations to enable meta-analyses .

Advanced: What experimental designs are appropriate for studying this compound’s metabolic stability in vivo?

Methodological Answer:

  • In Vitro/In Vivo Correlation : Use hepatocyte incubations to predict hepatic clearance, followed by pharmacokinetic (PK) studies in rodents. Monitor plasma/tissue levels via LC-MS/MS .
  • CYP Enzyme Profiling : Identify major metabolizing enzymes (e.g., CYP3A4) using recombinant isoforms and chemical inhibitors.
  • Biliary Excretion Studies : Cannulate bile ducts in animal models to quantify fecal vs. urinary elimination.
    Document sampling timepoints, extraction methods, and matrix effects to enhance cross-study comparability .

Advanced: How can researchers address discrepancies in this compound’s reported neuropharmacological efficacy across preclinical models?

Methodological Answer:
Discrepancies may stem from:

  • Model Selection : Compare results in acute (e.g., MK-801-induced psychosis) vs. chronic (social isolation) rodent models.
  • Dose-Response Curves : Use nonlinear regression to identify ED50_{50} values, ensuring doses align with human-equivalent exposures.
  • Endpoint Heterogeneity : Standardize behavioral assays (e.g., prepulse inhibition) across labs and blind scorers to treatment groups.
    Include negative controls and validate findings with orthogonal methods (e.g., microdialysis for neurotransmitter release) .

Basic: What are the best practices for ensuring reproducibility in this compound’s pharmacological assays?

Methodological Answer:

  • Detailed Protocols : Specify cell lines (e.g., HEK293 expressing D2_2 receptors), passage numbers, and serum-free incubation times.
  • Data Transparency : Share raw dose-response curves and statistical code (e.g., GraphPad Prism files) as supplementary materials.
  • Reagent Validation : Certify antibody specificity (e.g., via knockout controls) and batch-test critical chemicals (e.g., ATP for viability assays).
    Reference established guidelines (e.g., ARRIVE for animal studies) to minimize bias .

Advanced: How to design studies investigating this compound’s role in glial-neuronal interactions relevant to schizophrenia?

Methodological Answer:

  • Co-Culture Systems : Model astrocyte-neuron interactions using induced pluripotent stem cell (iPSC)-derived cells. Measure CSPG expression via qPCR and immunofluorescence .
  • Transcriptomic Profiling : Perform RNA-seq on post-mortem brain tissues (entorhinal cortex/amygdala) from schizophrenia patients vs. controls.
  • Behavioral Correlates : Link molecular findings to cognitive tests (e.g., Morris water maze) in transgenic mice overexpressing S-Oxide-metabolizing enzymes.
    Address confounders (e.g., medication history) through stratified subgroup analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.